(4-(2-(Methylthio)pyrimidin-5-yl)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-(Methylthio)pyrimidin-5-yl)phenyl)methanol typically involves the reaction of 2-(methylthio)pyrimidine with a phenylmethanol derivative under specific conditions . The reaction is usually carried out in an organic solvent such as chloroform, and the product is purified through techniques like silica gel chromatography .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(4-(2-(Methylthio)pyrimidin-5-yl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylthio group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, ketones, alcohols, and amines .
Scientific Research Applications
(4-(2-(Methylthio)pyrimidin-5-yl)phenyl)methanol has several scientific research applications, including:
Chemistry: Used as a reference standard in pharmaceutical testing and chemical synthesis.
Biology: Employed in studies involving molecular interactions and biological pathways.
Medicine: Investigated for potential therapeutic applications, although not yet approved for clinical use.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-(2-(Methylthio)pyrimidin-5-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes or receptors, thereby influencing cellular functions . Detailed studies on its exact mechanism are ongoing, and further research is needed to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
(4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol: Similar in structure but contains a chlorine atom instead of a hydrogen atom.
5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid: Contains a carboxylic acid group instead of a phenylmethanol group.
Uniqueness
(4-(2-(Methylthio)pyrimidin-5-yl)phenyl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized research applications and chemical synthesis .
Biological Activity
The compound (4-(2-(Methylthio)pyrimidin-5-yl)phenyl)methanol is a complex organic molecule notable for its potential biological activities, particularly in medicinal chemistry. This article will explore its biological properties, mechanisms of action, and related research findings, providing a comprehensive overview supported by diverse sources.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a methylthio group and a phenyl group linked to a methanol moiety . This structure suggests potential for various biological interactions due to the presence of functional groups that can participate in hydrogen bonding and nucleophilic reactions.
Anticancer Potential
Research indicates that compounds with similar structural features to this compound may exhibit anticancer properties. For instance, pyrimidine derivatives have been shown to inhibit cancer cell growth through various mechanisms, including the inhibition of specific kinases involved in tumor progression .
In a study evaluating related compounds, it was found that certain pyrimidine derivatives had IC50 values in the nanomolar range against various cancer cell lines, indicating strong anticancer activity .
Antioxidant Activity
Pyrimidine derivatives are also recognized for their antioxidant properties. In experiments measuring the antioxidant capacity of synthesized pyrimidine acrylamides, several derivatives exhibited significant activity compared to standard references like Trolox, suggesting that this compound could possess similar protective effects against oxidative stress .
Enzyme Inhibition
The compound's structure suggests potential as an inhibitor of key enzymes involved in metabolic pathways. Specifically, derivatives featuring methylthio substitutions have been linked to modulation of peroxisome proliferator-activated receptors (PPARs), which play critical roles in glucose metabolism and lipid homeostasis .
The biological activity of this compound may be attributed to:
- Hydrogen Bonding : The hydroxyl group from the methanol moiety can form hydrogen bonds with biological targets.
- Electrophilic Interactions : The methylthio group enhances reactivity towards electrophiles, potentially influencing enzyme activity.
- Structural Mimicry : The compound may mimic natural substrates or inhibitors within metabolic pathways, affecting enzyme kinetics and cellular responses.
Case Studies and Research Findings
Properties
Molecular Formula |
C12H12N2OS |
---|---|
Molecular Weight |
232.30 g/mol |
IUPAC Name |
[4-(2-methylsulfanylpyrimidin-5-yl)phenyl]methanol |
InChI |
InChI=1S/C12H12N2OS/c1-16-12-13-6-11(7-14-12)10-4-2-9(8-15)3-5-10/h2-7,15H,8H2,1H3 |
InChI Key |
OUNZVYQKAQCUJZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C(C=N1)C2=CC=C(C=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.